REACTION_CXSMILES
|
[BrH:1].Cl[C:3]1[CH:8]=[CH:7][C:6](C2(O)CSC(=NC)N2C)=[CH:5][C:4]=1[S:18]([Cl:21])(=[O:20])=[O:19].ClC1C=C[C:26]([C:29](=[O:31])C)=CC=1S(Cl)(=O)=O.BrBr>C(OCC)(=O)C>[Br:1][CH2:26][C:29]([C:7]1[CH:8]=[CH:3][C:4]([S:18]([Cl:21])(=[O:19])=[O:20])=[CH:5][CH:6]=1)=[O:31] |f:0.1|
|
Name
|
4-Chloro-3-chlorosulfonylphenyl-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)=O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |